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Compound of Interest

Compound Name: 2-Fluoroethanol

Cat. No.: B046154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoroethanol (CAS: 371-62-0) is a valuable fluorinated building block in pharmaceutical

synthesis. The introduction of a fluorine atom can significantly modify a molecule's

physicochemical and biological properties, including metabolic stability, lipophilicity, and binding

affinity to target proteins.[1] Consequently, 2-fluoroethanol serves as a key intermediate for

the synthesis of various active pharmaceutical ingredients (APIs). These application notes

provide an overview of its utility, detailed experimental protocols for key transformations, and

data on its application in the synthesis of pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis
2-Fluoroethanol is primarily utilized to introduce the fluoroethyl or fluoroethoxy moiety into a

target molecule. This is typically achieved by first converting 2-fluoroethanol into a more

reactive intermediate, such as 2-fluoroethyl tosylate, or by using it directly in nucleophilic

substitution reactions.

Common Synthetic Transformations:

Activation of the Hydroxyl Group: The hydroxyl group of 2-fluoroethanol can be converted

into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b046154?utm_src=pdf-interest
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/role-2-fluoroethanol-modern-pharmaceutical-synthesis-xr
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Williamson Ether Synthesis: Direct reaction of 2-fluoroethanol with a suitable alkyl halide

under basic conditions can form fluoroethyl ethers.

Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to a

variety of other functional groups with inversion of stereochemistry.

Case Study: Synthesis of a Precursor for the AKT
Inhibitor Capivasertib (AZD5363)
Capivasertib (AZD5363) is a potent pan-AKT inhibitor that targets the PI3K/AKT/mTOR

signaling pathway and is used in the treatment of certain types of breast cancer.[2][3] While the

final structure of Capivasertib itself does not contain a fluoroethoxy group, the synthesis of

analogues and related inhibitors often involves the incorporation of fluorinated fragments to

improve pharmacokinetic properties. The following protocol describes the synthesis of a key

intermediate, 2-(2-fluoroethoxy)acetic acid, which can be utilized in the synthesis of various

enzyme inhibitors.

Experimental Protocols
Protocol 1: Synthesis of 2-Fluoroethyl Tosylate

This protocol details the conversion of 2-fluoroethanol to 2-fluoroethyl tosylate, a versatile

fluoroalkylating agent.[4]

Reaction Scheme:

HO-CH2-CH2-F TsO-CH2-CH2-FTsCl, Pyridine

TsCl

Pyridine
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Caption: Synthesis of 2-Fluoroethyl Tosylate.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Fluoroethanol 64.06 10.0 g 0.156

p-Toluenesulfonyl

chloride (TsCl)
190.65 32.8 g 0.172

Pyridine 79.10 100 mL -

Dichloromethane

(DCM)
84.93 200 mL -

1M Hydrochloric Acid - 100 mL -

Saturated Sodium

Bicarbonate
- 100 mL -

Brine - 100 mL -

Anhydrous Sodium

Sulfate
- - -

Procedure:

To a stirred solution of 2-fluoroethanol (10.0 g, 0.156 mol) in pyridine (100 mL) at 0 °C, add

p-toluenesulfonyl chloride (32.8 g, 0.172 mol) portion-wise over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, pour the mixture into ice-cold 1M hydrochloric acid (100 mL)

and extract with dichloromethane (2 x 100 mL).

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution

(100 mL) and brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate = 4:1) to afford 2-fluoroethyl tosylate.

Quantitative Data:

Product Form Yield Purity (by NMR)

2-Fluoroethyl Tosylate Colorless oil 85-95% >98%

Protocol 2: Synthesis of 2-(2-Fluoroethoxy)acetic Acid

This protocol describes a Williamson ether synthesis to produce a key building block for various

pharmaceutical compounds.

Reaction Scheme:

HO-CH2-CH2-F F-CH2-CH2-O-CH2-COOH

1. NaH, THF
2. BrCH2COOH

Br-CH2-COOH

NaH
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Caption: Synthesis of 2-(2-Fluoroethoxy)acetic Acid.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Fluoroethanol 64.06 5.0 g 0.078

Sodium Hydride (60%

in oil)
24.00 3.43 g 0.086

Bromoacetic Acid 138.95 11.9 g 0.086

Anhydrous

Tetrahydrofuran (THF)
- 150 mL -

Diethyl Ether - 100 mL -

1M Sodium Hydroxide - 50 mL -

1M Hydrochloric Acid - to pH 2 -

Brine - 50 mL -

Anhydrous

Magnesium Sulfate
- - -

Procedure:

To a suspension of sodium hydride (3.43 g, 0.086 mol) in anhydrous THF (100 mL) at 0 °C,

add 2-fluoroethanol (5.0 g, 0.078 mol) dropwise.

Allow the mixture to stir at room temperature for 1 hour.

Add a solution of bromoacetic acid (11.9 g, 0.086 mol) in anhydrous THF (50 mL) dropwise

at 0 °C.

Allow the reaction to warm to room temperature and stir for 16 hours.

Quench the reaction by the slow addition of water (20 mL).

Adjust the pH to ~10 with 1M sodium hydroxide and wash with diethyl ether (2 x 50 mL) to

remove unreacted starting materials.
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Acidify the aqueous layer to pH 2 with 1M hydrochloric acid and extract with ethyl acetate (3

x 50 mL).

Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluoroethoxy)acetic acid.

Quantitative Data:

Product Form Yield Purity (by HPLC)

2-(2-

Fluoroethoxy)acetic

Acid

Pale yellow oil 70-80% >95%

Signaling Pathway
Capivasertib (AZD5363) and the PI3K/AKT/mTOR Pathway

Capivasertib is a potent inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1,

AKT2, and AKT3).[5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that

regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a

common event in many cancers, making it a key target for cancer therapy.[2]
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Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of

Capivasertib.

Conclusion
2-Fluoroethanol is a versatile and valuable reagent in pharmaceutical synthesis, primarily

serving as a source for the fluoroethyl and fluoroethoxy moieties. Its conversion to more

reactive intermediates like 2-fluoroethyl tosylate allows for efficient incorporation of these

fluorinated fragments into a wide range of molecules. The ability to introduce fluorine

strategically can significantly enhance the drug-like properties of a compound, as evidenced by

the continued exploration of fluorinated analogues in drug discovery programs targeting critical

signaling pathways like the PI3K/AKT/mTOR cascade. The provided protocols offer a

foundation for researchers to utilize 2-fluoroethanol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

